N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
Overview
Description
The compound "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemistry, which can provide insights into the potential behavior and characteristics of the compound . For instance, the ligand 2,6-bis[N-(2'-pyridylmethyl)carbamyl]pyridine (H2L1) discussed in paper is structurally related to pyridinediamine compounds and exhibits complexation with various metal ions, forming robust helical structures.
Synthesis Analysis
The synthesis of related compounds involves the reaction of pyridine derivatives with other chemical groups. For example, H2L1 is prepared from the reaction of a diester of pyridine-2,6-dicarboxylic acid and 2-aminomethylpyridine . This suggests that the synthesis of "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine" could similarly involve the functionalization of a pyridine derivative with an aminoethyl group and the introduction of a nitro group at the appropriate position on the pyridine ring.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of pyridine rings and substituents that influence the overall geometry and potential for hydrogen bonding. For instance, the crystal structure of a nickel complex of H2L1 shows tridentate ligands coordinated by the central pyridine and its flanking deprotonated amido groups . Similarly, the thiourea derivatives discussed in paper exhibit intramolecular hydrogen bonding involving the pyridine nitrogen, which could be relevant to the structure of "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine".
Chemical Reactions Analysis
The reactivity of related compounds includes the formation of complexes with metal ions and the potential for hydrogen bonding. The H2L1 ligand forms mononuclear complexes with metals like copper and nickel and can self-assemble into double helical structures . The presence of an amino group on the pyridine ring, as seen in the thioureas , can lead to additional intermolecular hydrogen bonding. These insights suggest that "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine" may also exhibit the ability to coordinate with metals and participate in hydrogen bonding.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine" are not directly reported, the properties of structurally similar compounds can provide some clues. The presence of a nitro group, as seen in the 3-nitro-2-pyridinesulfenyl (Npys) group , can confer reactivity towards nucleophiles and resistance to certain acidic conditions. The nitroso compounds in paper show charge-assisted hydrogen bonding, which could imply that "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine" may have similar electronic properties that affect its intermolecular interactions.
Scientific Research Applications
Synthesis of Tetrahydropteridine C6-Stereoisomers : Chiral N1-protected vicinal diamines derived from amino acids, including structures related to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, have been used to synthesize tetrahydropteridine C6-stereoisomers, a crucial step in the synthesis of N5-formyl-(6S)-tetrahydrofolic acid (Bailey, Chandrasekaran, & Ayling, 1992).
Iron(III) Complexes Modeling Catechol 1,2-Dioxygenases : The research on iron(III) complexes of sterically hindered tetradentate monophenolate ligands, structurally related to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, has offered insights into the functioning of catechol 1,2-dioxygenase enzymes (Velusamy, Mayilmurugan, & Palaniandavar, 2004).
Functionalization of Carbon Electrodes : This compound's derivatives have been used in the electrochemically induced functionalization of glassy carbon electrodes, demonstrating the potential for applications in electrochemical sensing and biosensing technologies (Breton & Bélanger, 2008).
Stability and Synthesis of NpysCl : Research on 3-nitro-2-pyridinesulfenyl chloride (NpysCl), closely related to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, has provided insights into the stability and efficient synthesis routes, highlighting its potential use in amino acid chemistry (Pugh, Gera, & Stewart, 2009).
Expanded Genetic Alphabet : A C-glycoside exhibiting a nonstandard hydrogen-bonding pattern, synthesized from a derivative of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, has been proposed as a candidate for an expanded genetic alphabet, showing potential applications in genetic engineering (Hutter & Benner, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c8-3-4-10-6-2-1-5(12(13)14)7(9)11-6/h1-2H,3-4,8H2,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXKEBLSRILDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622857 | |
Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine | |
CAS RN |
252944-01-7 | |
Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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